molecular formula C8H16ClNO4S B2983812 Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride CAS No. 2418673-34-2

Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride

Cat. No.: B2983812
CAS No.: 2418673-34-2
M. Wt: 257.73
InChI Key: QOXQQUDOSOGAEG-UHFFFAOYSA-N
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Description

Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride is a chemical compound belonging to the thiazinane class of heterocyclic compounds. It is characterized by its molecular structure, which includes a thiazinane ring with two methyl groups and a carboxylate group, along with a hydrochloride counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride typically involves multiple steps, starting with the formation of the thiazinane ring. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the corrosive nature of the acids involved. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effective production.

Chemical Reactions Analysis

Types of Reactions: Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents onto the thiazinane ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study the effects of thiazinane derivatives on biological systems. It can serve as a probe to investigate enzyme inhibition or receptor binding.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • Methyl 1,1-dioxo-1lambda6,3-thiazinane-4-carboxylate hydrochloride: This compound is structurally similar but lacks the two methyl groups present in Methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride.

  • 1,3-Dioxane-4,6-dione, 2,2-dimethyl-: Another related compound with a different ring structure.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydrochloride counterion, which can influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 6,6-dimethyl-1,1-dioxo-1,4-thiazinane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S.ClH/c1-8(2)5-9-4-6(7(10)13-3)14(8,11)12;/h6,9H,4-5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQDMYAHNUDBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(S1(=O)=O)C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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